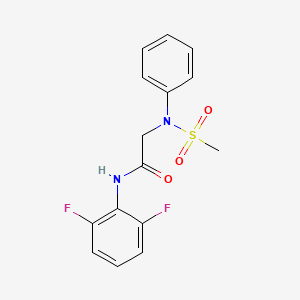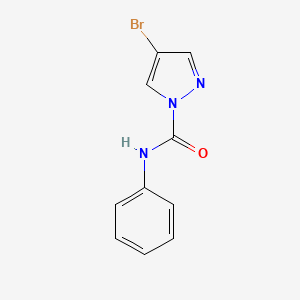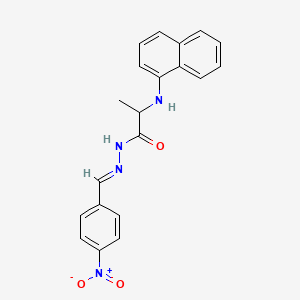![molecular formula C14H20BrNO B5850640 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)
1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine is a compound that belongs to the class of piperidine derivatives. It is commonly known as BRL-15572 and has been extensively studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine is not fully understood. However, it is known to bind to the sigma-1 receptor with high affinity. This receptor is located in various regions of the brain and has been implicated in the regulation of various physiological processes. It has been proposed that binding of BRL-15572 to this receptor could modulate its activity and lead to downstream effects on various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine has various biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor and lead to downstream effects on various physiological processes. Studies have also shown that this compound has analgesic effects and could be used for the treatment of pain. Additionally, it has been shown to have anti-inflammatory effects and could be used for the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of using 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, the synthesis of this compound is relatively straightforward and can be performed using commonly available reagents. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic at high concentrations, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine. One area of research is in the development of more potent and selective sigma-1 receptor ligands. This could lead to the development of new therapeutic agents for various neurological disorders. Another area of research is in the investigation of the downstream effects of sigma-1 receptor activation. This could provide insights into the role of this receptor in various physiological processes. Finally, more research is needed to investigate the potential toxicity of this compound and to develop safer derivatives for use in lab experiments.
合成法
The synthesis of 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine involves the reaction of piperidine with 2-bromo-4-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then treated with 2-chloroethylamine hydrochloride to obtain the final compound. The synthesis of this compound has been reported in several scientific publications and is considered to be a reliable method.
科学的研究の応用
1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes including pain perception, mood, and cognition. It has been proposed that targeting this receptor with compounds such as BRL-15572 could have therapeutic potential for the treatment of various neurological disorders.
特性
IUPAC Name |
1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-12-5-6-14(13(15)11-12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOLBVKZAMKPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7008159 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5850568.png)

![2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5850591.png)
![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)
![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)


![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)
![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)

![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)

![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)
